molecular formula C18H24N6O B2363805 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea CAS No. 1448064-45-6

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2363805
CAS No.: 1448064-45-6
M. Wt: 340.431
InChI Key: JWWMLGWMEGTKOJ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, and a phenylurea moiety

Preparation Methods

The synthesis of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials such as 4,6-dimethyl-2-chloropyrimidine with 4-methylpiperazine under suitable conditions.

    Introduction of the phenylurea group: The intermediate product is then reacted with phenyl isocyanate to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-16(22-18(25)21-15-7-5-4-6-8-15)14(2)20-17(19-13)24-11-9-23(3)10-12-24/h4-8H,9-12H2,1-3H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWMLGWMEGTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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